molecular formula C24H22N4O2 B2716928 (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea CAS No. 941895-71-2

(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

Cat. No. B2716928
CAS RN: 941895-71-2
M. Wt: 398.466
InChI Key: KQBHQKJBSWDOKF-HPNDGRJYSA-N
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Description

(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1. Orexin-1 Receptor Antagonism for Stress-Induced Hyperarousal

Research indicates that the orexin-1 receptor (OX1R) plays a significant role in arousal-related processes, including stress. A study characterized a brain-penetrant, selective, and high-affinity OX1R antagonist, demonstrating its efficacy in preventing prolongation of sleep onset induced by psychological stress without affecting sleep duration. This suggests a novel therapeutic approach for various psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

2. Antibacterial Activity of Quinazolinone Analogues

A study focused on the synthesis and evaluation of novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues, demonstrating significant antibacterial activity against S. aureus and E. coli. This research highlights the potential of quinazolinone derivatives as potent antibacterial agents (Dhokale et al., 2019).

3. Spectroscopic Characterization and Molecular Docking

Another study conducted FT-IR, FT-Raman, and molecular docking analyses of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, a compound structurally related to the query. The research provided insights into the molecule's stability, electronic structure, and potential inhibitory activity against specific targets, underscoring the importance of such derivatives in medicinal chemistry (El-Azab et al., 2016).

4. Efficient Synthesis of Dihydroquinazolines

A study described a solvent- and catalyst-free synthesis of dihydroquinazolines from 2-aminobenzophenone and aldehydes under microwave irradiation, using urea as an environmentally benign ammonia source. This clean and simple reaction pathway emphasizes the role of green chemistry in synthesizing valuable quinazoline derivatives (Sarma & Prajapati, 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves the condensation of 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with p-tolyl isocyanate, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "p-tolyl isocyanate", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Condensation of 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with p-tolyl isocyanate in the presence of a suitable catalyst (e.g. triethylamine) to form the corresponding imine.", "Reduction of the imine using a reducing agent (e.g. sodium borohydride) to form the desired product, (E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea." ] }

CAS RN

941895-71-2

Product Name

(E)-1-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

Molecular Formula

C24H22N4O2

Molecular Weight

398.466

IUPAC Name

1-(4-methylphenyl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C24H22N4O2/c1-17-11-13-19(14-12-17)25-23(29)27-22-20-9-5-6-10-21(20)26-24(30)28(22)16-15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H2,25,27,29)

InChI Key

KQBHQKJBSWDOKF-HPNDGRJYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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